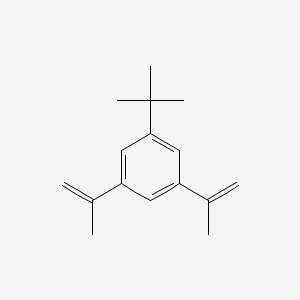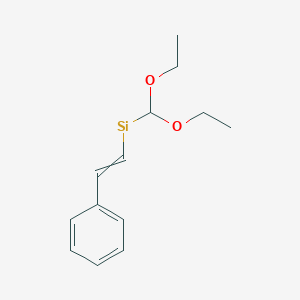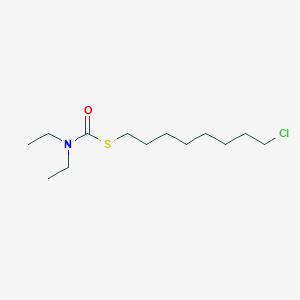sulfanylidene-lambda~5~-phosphane CAS No. 89807-25-0](/img/structure/B14393005.png)
[4-(Diethylphosphorothioyl)butyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound. It contains a phosphine sulfide group, which is known for its unique chemical properties and applications in various fields. The compound’s structure includes a combination of diethylphosphorothioyl and diphenyl groups, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane typically involves multiple steps, including the reaction of diethylphosphorothioyl chloride with butyl lithium, followed by the introduction of diphenylphosphine sulfide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The temperature is usually maintained at low levels to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine sulfide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various chemical processes.
科学研究应用
Chemistry
In chemistry, 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its interactions with enzymes and proteins are of particular interest.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways and molecular targets makes it a subject of study in pharmacology and medicinal chemistry.
Industry
Industrially, 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is used in the synthesis of advanced materials and specialty chemicals. Its role in the production of polymers and other high-performance materials is noteworthy.
作用机制
The mechanism of action of 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
[4-(Diethylphosphinothioyl)butyl]diphenylphosphine: Similar in structure but with different substituents.
Diphenylphosphine sulfide: Shares the diphenylphosphine sulfide group but lacks the butyl and diethylphosphorothioyl groups.
Diethylphosphorothioyl chloride: A precursor in the synthesis of the compound.
Uniqueness
4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is unique due to its combination of diethylphosphorothioyl and diphenyl groups, which confer specific chemical properties and reactivity. Its ability to form stable complexes with metals and interact with biological molecules sets it apart from similar compounds.
属性
CAS 编号 |
89807-25-0 |
|---|---|
分子式 |
C20H28P2S2 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
4-diethylphosphinothioylbutyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H28P2S2/c1-3-21(23,4-2)17-11-12-18-22(24,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |
InChI 键 |
LEVFFUNIYJYTBM-UHFFFAOYSA-N |
规范 SMILES |
CCP(=S)(CC)CCCCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14392924.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
![2-Methylazuleno[1,2-B]thiophene](/img/structure/B14392931.png)
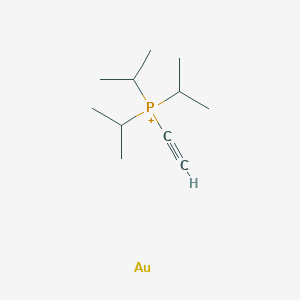
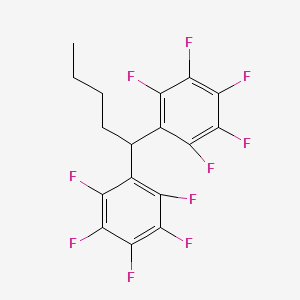

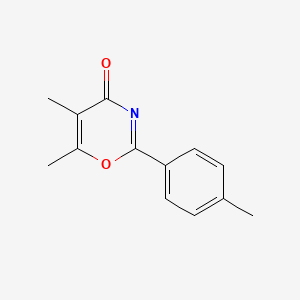

![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)

![N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14392975.png)
